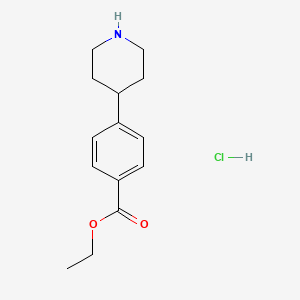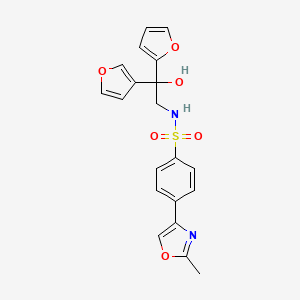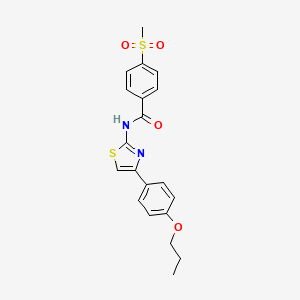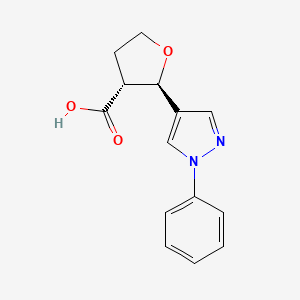
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the CAS Number: 1453272-47-3 . It has a molecular weight of 269.77 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . The compound’s molecular weight is 269.767 g/mol .Aplicaciones Científicas De Investigación
Heterocycles in Asymmetric Synthesis
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride has been implicated in the synthesis of chiral building blocks for enantioselective alkaloid synthesis. An asymmetric intramolecular Michael reaction involving this compound led to the formation of versatile chiral piperidine derivatives. These derivatives are crucial for constructing natural products and pharmacologically active compounds, demonstrating the compound's importance in asymmetric synthesis and the broader field of heterocyclic chemistry (Hirai, Terada, Yamazaki, & Momose, 1992).
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, synthesized from this compound, demonstrated potent anti-acetylcholinesterase (AChE) activity. These compounds were evaluated for their potential as antidementia agents, highlighting the compound's application in developing treatments for neurodegenerative diseases. One specific derivative showed remarkable affinity and specificity towards AChE, suggesting significant therapeutic potential (Sugimoto et al., 1990).
Synthesis of Orthogonally Protected Amino Acids
The compound has also been used in the synthesis of orthogonally protected amino acids, serving as precursors for the synthesis of edeine analogs. These amino acids are essential for peptide synthesis and drug development, underlining the compound's role in the synthesis of biologically relevant molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Antihistamine Crystal Structure
This compound derivatives have been studied for their crystal structures, providing insights into the design of antihistamine drugs. The investigation of these structures aids in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Bhatt & Desiraju, 2006).
Development of Monoamine Transporter Inhibitors
Piperidine derivatives derived from this compound have shown affinity towards dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and drug abuse, illustrating the compound's utility in neuropsychopharmacology (Kharkar et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-(piperidin-4-yl)benzoate hydrochloride are currently unknown. This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and natural products . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, but the exact interaction of this compound with its targets, and any resulting changes, are currently unknown .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given the structural similarity to other piperidine derivatives, it may influence several biochemical pathways. Without specific research on this compound, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Propiedades
IUPAC Name |
ethyl 4-piperidin-4-ylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUZMWSKRZQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)



![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)